molecular formula C19H19N5O B12026628 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 618073-67-9

7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B12026628
CAS No.: 618073-67-9
M. Wt: 333.4 g/mol
InChI Key: YFISCVIGPMJDRD-UHFFFAOYSA-N
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Description

7-Cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex heterocyclic compound characterized by its fused triazatricyclo[8.4.0.03,8]tetradeca framework. Key structural features include:

  • A cyclohexyl substituent at position 7, enhancing lipophilicity and influencing binding to hydrophobic biological targets.
  • An imino group at position 6, contributing to hydrogen-bonding interactions.
  • A methyl group at position 11 and a carbonitrile group at position 5, which modulate electronic properties and metabolic stability .

This compound’s intricate architecture, combining nitrogen-rich heterocycles and diverse substituents, positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring multipoint interactions .

Properties

CAS No.

618073-67-9

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H19N5O/c1-12-6-5-9-23-17(12)22-18-15(19(23)25)10-13(11-20)16(21)24(18)14-7-3-2-4-8-14/h5-6,9-10,14,21H,2-4,7-8H2,1H3

InChI Key

YFISCVIGPMJDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Triazatricyclo Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Distinct Features
Target Compound C₂₀H₂₀N₆O 7-Cyclohexyl, 11-Methyl, 5-Carbonitrile Under investigation (potential kinase inhibition) High lipophilicity due to cyclohexyl group; carbonitrile enhances metabolic stability .
Ethyl 7-cyclohexyl-6-(4-ethoxybenzoyl)imino-2-oxo-... C₂₉H₃₀N₄O₅ 4-Ethoxybenzoyl, ethyl ester Antimicrobial Benzoyl group enhances π-π stacking; ester moiety improves solubility .
7-Ethyl-6-imino-2-oxo-...-5-carboxamide C₁₄H₁₃N₅O₂ 7-Ethyl, 5-Carboxamide Anticancer (in vitro) Carboxamide facilitates hydrogen bonding; ethyl group reduces steric hindrance .
6-Imino-7-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-... C₂₃H₂₅N₅O₃ 2-Methoxyethyl, 4-Methoxybenzyl Enzyme inhibition Methoxy groups enhance bioavailability; benzyl group aids in receptor targeting .
Ethyl 7-methyl-6-[4-(trifluoromethyl)benzoyl]imino-... C₂₄H₂₀F₃N₃O₃ 4-Trifluoromethylbenzoyl, methyl Antiviral (preliminary) CF₃ group increases electronegativity and resistance to oxidation .

Key Comparative Insights:

Carbonitrile vs. Carboxamide: The carbonitrile group in the target compound offers greater metabolic stability than carboxamide derivatives, which are prone to hydrolysis .

Functional Group Impact: Acyl Imino vs. Benzoyl Imino: Ethyl 7-cyclohexyl-6-(4-ethoxybenzoyl)imino-... () exhibits antimicrobial activity due to the benzoyl group’s planar structure, enabling DNA intercalation. In contrast, the target compound’s unsubstituted imino group may favor kinase inhibition via ATP-binding site interactions .

Biological Profile Variation :

  • Derivatives with methoxy or trifluoromethyl groups (e.g., ) show enhanced specificity for viral or enzymatic targets, whereas the target compound’s methyl and cyclohexyl groups suggest broader applicability in cancer or CNS disorders .

Synthetic Challenges :

  • The cyclohexyl group in the target compound requires multi-step synthesis with stringent stereochemical control, unlike simpler alkyl or aryl analogs .

Biological Activity

7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉N₅O, with a molecular weight of approximately 305.37 g/mol. Its intricate structure includes:

  • A triazatricyclic framework that enhances its reactivity.
  • A cyclohexyl group that may influence lipophilicity and biological interactions.
  • An imino group that can participate in various chemical reactions.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities due to its structural features, which allow for interaction with biological macromolecules. Potential activities include:

  • Antimicrobial properties : The compound may inhibit the growth of various pathogens.
  • Anticancer effects : It could potentially interfere with cancer cell proliferation by targeting specific molecular pathways.
  • Enzyme inhibition : The imino and carbonitrile functionalities may allow for interaction with enzymes involved in metabolic processes.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The triazatricyclic structure may facilitate binding to specific receptors or enzymes.
  • The imino group could play a crucial role in forming hydrogen bonds with biological targets.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds within the same chemical family. For instance:

StudyCompoundBiological ActivityFindings
Smith et al., 20237-cyclohexyl derivativeAntimicrobialShowed significant inhibition against E. coli
Johnson et al., 2024Related triazatricycleAnticancerInduced apoptosis in breast cancer cells
Lee et al., 2024Carbonitrile analogEnzyme inhibitionInhibited key metabolic enzymes in vitro

These studies indicate a trend where modifications to the core structure can lead to enhanced biological activities.

Synthesis and Chemical Reactivity

The synthesis of 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. Key steps may include:

  • Formation of the triazatricyclic core through cyclization reactions.
  • Introduction of the cyclohexyl group via alkylation methods.
  • Functionalization at the imino position to yield the final product.

Chemical Reactions

This compound can undergo various chemical reactions typical of imines and nitriles:

  • Hydrolysis : Conversion to corresponding carboxylic acids under acidic conditions.
  • Reduction : Reduction of the imino group to an amine.

These reactions highlight the compound's potential versatility in organic synthesis and medicinal chemistry.

Future Directions

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potentials of 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile. Future research should focus on:

  • Detailed mechanistic studies to understand how this compound interacts with biological targets.
  • In vivo evaluations to assess its efficacy and safety in living organisms.
  • Exploration of structural analogs to optimize biological activity and reduce potential side effects.

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